2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with fluorinated aromatic groups. Its structure includes a 4-fluorobenzenesulfonyl moiety at position 1 of the tetrahydroquinoline ring and a 2-fluorobenzenesulfonamide group at position 6.
Properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-7-10-18(11-8-16)31(28,29)25-13-3-4-15-14-17(9-12-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQISWBUERRQWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with a tetrahydroquinoline derivative under controlled conditions to form the intermediate product. This intermediate is then further reacted with 2-fluorobenzenesulfonamide to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Substituent Variability
- Target Compound :
- 1-Position : 4-fluorobenzenesulfonyl group.
- 6-Position : 2-fluorobenzenesulfonamide.
- 2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (): 1-Position: Propylsulfonyl (alkyl chain) instead of aromatic fluorinated sulfonyl. 6-Position: Identical 2-fluorobenzenesulfonamide .
- 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (, Compound 7): 1-Position: Same 4-fluorobenzenesulfonyl as the target compound. 7-Position: 2,4-difluorobenzenesulfonamide (vs. 2-fluoro in the target compound) .
Fluorine Substitution Patterns
Fluorine atoms enhance electronegativity and metabolic stability.
Activity Data
Key Observations
- Fluorine vs. Chlorine : Chlorine in Compound 8 reduces potency compared to fluorinated analogs, highlighting fluorine’s superior electronic effects .
- Monofluoro vs. Difluoro: The target compound’s monofluoro substitution may result in lower affinity than Compound 7’s difluoro motif, which enhances hydrophobic interactions with RORγ’s ligand-binding domain .
Pharmacological Implications
The target compound represents a balance between synthetic feasibility (fewer fluorine atoms) and moderate receptor activity. Structural lessons from analogs include:
- Sulfonyl Group : Aromatic sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) improve receptor specificity over alkyl chains (e.g., propylsulfonyl) .
- Halogen Positioning : Fluorine at position 2 (benzenesulfonamide) is critical for base interactions, while additional halogens (e.g., 4-fluoro in Compound 7 ) may optimize steric fit .
Biological Activity
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS No. 951460-51-8) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a tetrahydroquinoline core modified by a sulfonamide group and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , and it has a molecular weight of 464.5 g/mol. The presence of fluorine atoms and sulfonamide groups is hypothesized to contribute to its biological efficacy.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, potentially affecting metabolic pathways.
- Nuclear Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma), influencing immune responses and inflammation.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity . In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines:
Cardiovascular Effects
Studies involving sulfonamide derivatives have demonstrated their effects on cardiovascular parameters. For instance, a related study showed that certain sulfonamides could decrease perfusion pressure and coronary resistance in isolated rat heart models . The experimental design included various compounds administered at a dose of 0.001 nM over time:
| Group | Compound | Dose |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Experimental Group II | Benzenesulfonamide | 0.001 nM |
| Experimental Group III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 nM |
| Experimental Group IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| Experimental Group V | Compound 4 (4-(2-Aminoethyl)-benzenesulfonamide) | 0.001 nM |
| Experimental Group VI | Compound 5 (4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Case Studies
A notable case study examined the interaction of related sulfonamides with calcium channels and their impact on cardiovascular function. The results indicated that the compounds could modulate perfusion pressure through calcium channel inhibition .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models using software such as SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Q & A
Q. What are the standard synthetic routes for 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the tetrahydroquinoline core via intramolecular cyclization of aniline derivatives under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Sulfonylation of the tetrahydroquinoline nitrogen using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3: Coupling the sulfonamide moiety via nucleophilic substitution at the 6-position of the tetrahydroquinoline core using 2-fluorobenzenesulfonamide . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions and hydrogen environments .
- 2D NMR (COSY, HSQC) for resolving complex coupling patterns in the tetrahydroquinoline core .
- High-Resolution Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., C₂₃H₁₉F₂N₂O₄S₂) and isotopic patterns .
- Infrared Spectroscopy (IR):
- Detects functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve synthesis yield and scalability?
Methodological Answer: Yield optimization involves:
- Catalyst Screening:
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Solvent Optimization:
- Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Stepwise Purification:
- Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
- Kinetic Studies:
- Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions arise due to variability in:
- Assay Conditions:
- Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural Analog Comparisons:
- Compare activity of 2-fluoro derivatives with non-fluorinated analogs to isolate electronic effects .
- Dose-Response Analysis:
- Use Hill plots to differentiate partial agonism vs. non-specific toxicity .
- Computational Modeling:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinity discrepancies across protein isoforms .
Q. What in vitro and in vivo models are suitable for evaluating the compound's pharmacokinetic properties?
Methodological Answer: Pharmacokinetic profiling requires:
- In Vitro Models:
- Caco-2 cell monolayers for intestinal permeability studies .
- Microsomal stability assays (human/rat liver microsomes) to assess metabolic degradation .
- In Vivo Models:
- Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .
- Bile-duct cannulation to evaluate enterohepatic recirculation .
Q. How do electronic effects of fluorine substituents influence the compound's reactivity and bioactivity?
Methodological Answer: Fluorine’s electron-withdrawing effects:
- Sulfonamide Stability:
- Enhances resistance to enzymatic cleavage via increased S=O bond polarization .
- Target Binding:
- Fluorine at the benzene ring improves hydrophobic interactions with protein pockets (e.g., carbonic anhydrase IX) .
- Synthetic Reactivity:
- Fluorine deactivates the benzene ring, directing electrophilic substitutions to meta positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
